molecular formula C12H16O3 B12521957 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde CAS No. 709027-61-2

2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde

Cat. No.: B12521957
CAS No.: 709027-61-2
M. Wt: 208.25 g/mol
InChI Key: FXIDHMHMHWCHIM-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde is an organic compound belonging to the benzaldehyde family It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with ethyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde typically involves the formylation of a substituted benzene ring. One common method is the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions usually involve heating the mixture to facilitate the formylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: 2-Ethyl-4,6-dimethoxy-3-methylbenzoic acid.

    Reduction: 2-Ethyl-4,6-dimethoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of complex organic molecules and natural product analogs.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 2,4-Dimethoxy-3-methylbenzaldehyde
  • 2-Ethyl-4-methoxy-3-methylbenzaldehyde
  • 2,4-Dihydroxy-3-methylbenzaldehyde

Comparison: 2-Ethyl-4,6-dimethoxy-3-methylbenzaldehyde is unique due to the presence of both ethyl and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

709027-61-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethyl-4,6-dimethoxy-3-methylbenzaldehyde

InChI

InChI=1S/C12H16O3/c1-5-9-8(2)11(14-3)6-12(15-4)10(9)7-13/h6-7H,5H2,1-4H3

InChI Key

FXIDHMHMHWCHIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1C=O)OC)OC)C

Origin of Product

United States

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